ARL 17477 dihydrochloride
Overview
Description
ARL 17477 dihydrochloride is a selective and potent neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17μM for nNOS and endothelial NOS, respectively . It has been used in many preclinical studies since its initial discovery .
Molecular Structure Analysis
The molecular formula of ARL 17477 dihydrochloride is C20H20ClN3S.2HCl . It has a molecular weight of 442.83 g/mol .Physical And Chemical Properties Analysis
ARL 17477 dihydrochloride is a white solid . It is soluble to 50 mM in water and to 100 mM in DMSO .Scientific Research Applications
Neuroscience
ARL 17477 dihydrochloride is a selective neuronal nitric oxide synthase (nNOS) inhibitor . It has been used in many preclinical studies since its initial discovery in the 1990s . It penetrates the brain and reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Pharmacology
ARL 17477 dihydrochloride is a selective and potent neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17μM for nNOS and endothelial NOS, respectively . In rats after transient MCA occlusion, ARL 17477 reduced ischemic infarct volume by 53%, 23% and 6.5% respectively in a dose-dependent way .
Cell Signaling Studies
ARL 17477 dihydrochloride may be used in cell signaling studies . It is an nNOS specific inhibitor .
Ischemic Brain Injury Studies
ARL 17477 dihydrochloride is used in ischemic brain injury studies . It penetrates the brain, reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Stroke Research
ARL 17477 dihydrochloride has been widely used as a treatment for stroke and traumatic brain injury in preclinical animal models . It has been used as a standard NOS1 inhibitor in vitro and in vivo .
Neuroprotection Research
ARL 17477 dihydrochloride is used in neuroprotection research . It is an nNOS specific inhibitor and reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Cancer Research
ARL-17477 dihydrochloride has been found to have anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells . It exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents tumor growth in vitro and in vivo . ARL-17477 induced lysosomal membrane permeabilization, impaired protein aggregate clearance, and activated transcription factor EB and lysosomal biogenesis . In vivo, ARL-17477 inhibited the tumor growth of KRAS-mutant cancer .
Anticancer Activity
ARL-17477 dihydrochloride has been found to have anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells . It exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents tumor growth in vitro and in vivo . ARL-17477 induced lysosomal membrane permeabilization, impaired protein aggregate clearance, and activated transcription factor EB and lysosomal biogenesis . In vivo, ARL-17477 inhibited the tumor growth of KRAS-mutant cancer .
Cell Signaling Studies
ARL-17477 dihydrochloride hydrate may be used in cell signaling studies . It is an nNOS specific inhibitor .
Safety And Hazards
properties
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBYIKSUDXMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ARL 17477 dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.